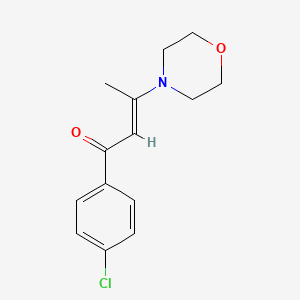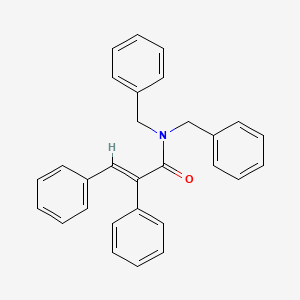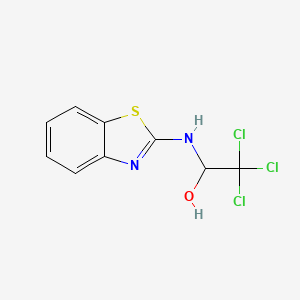![molecular formula C15H13FN2O3S B5207357 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxalinone derivatives, which have been widely studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the inhibition of various signaling pathways that are critical for cancer cell survival. This compound has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is commonly upregulated in cancer cells. It also inhibits the activity of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone are primarily related to its anticancer activity. This compound induces apoptosis in cancer cells, which leads to the inhibition of tumor growth and proliferation. It also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One of the possible directions is to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders. Another direction is to explore the synergistic effects of this compound with other anticancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a promising compound that exhibits potent anticancer activity. Its mechanism of action involves the inhibition of multiple signaling pathways that are critical for cancer cell survival. Although there are some limitations to its use, there are several future directions for the research on this compound, which could lead to the development of novel therapeutic agents for cancer and other diseases.
Synthesemethoden
The synthesis of 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the commonly used methods involves the reaction of 2-fluorobenzylamine and 3,4-dihydro-2H-quinoxalin-1-one with sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that 4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone exhibits potent anticancer activity. Studies have demonstrated that this compound induces apoptosis in cancer cells by targeting multiple signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-6-2-1-5-11(12)10-22(20,21)18-9-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZQPGUHVDVVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)


methanol](/img/structure/B5207296.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)

![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)

![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)

![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)